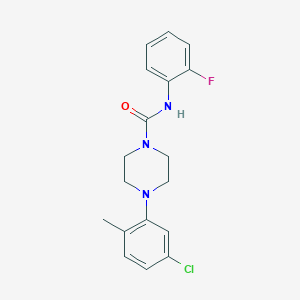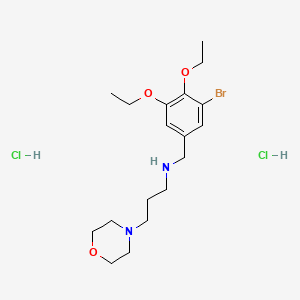![molecular formula C20H29N3O2 B5299402 2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-(1-ethylpropyl)acetamide](/img/structure/B5299402.png)
2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-(1-ethylpropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-(1-ethylpropyl)acetamide, commonly known as TAK-659, is a small molecule inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway and plays a crucial role in the development and activation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies and autoimmune disorders.
Wirkmechanismus
TAK-659 binds to the active site of 2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-(1-ethylpropyl)acetamide and inhibits its activity, thereby blocking the downstream signaling pathways that are crucial for B-cell development and activation. This results in decreased proliferation and survival of B-cells, leading to the suppression of B-cell malignancies and autoimmune disorders.
Biochemical and Physiological Effects
TAK-659 has been shown to have a favorable pharmacokinetic profile and is well-tolerated in preclinical studies. It has also demonstrated good oral bioavailability and has been shown to penetrate the blood-brain barrier in preclinical models. TAK-659 has been shown to selectively target 2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-(1-ethylpropyl)acetamide and does not affect other kinases in the same family, which may reduce the risk of off-target effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of TAK-659 is its specificity for 2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-(1-ethylpropyl)acetamide, which makes it a promising candidate for the treatment of B-cell malignancies and autoimmune disorders. However, like all small molecule inhibitors, TAK-659 has limitations in terms of its pharmacokinetic properties and potential for drug resistance. Further research is needed to optimize the dosing and administration of TAK-659 and to develop strategies to overcome drug resistance.
Zukünftige Richtungen
There are several potential future directions for the development of TAK-659. One area of focus is the optimization of the dosing and administration of TAK-659 to improve its efficacy and reduce the risk of drug resistance. Another area of focus is the development of combination therapies that target multiple pathways in B-cell malignancies and autoimmune disorders. Finally, there is a need for further research to understand the long-term effects of 2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-(1-ethylpropyl)acetamide inhibition on the immune system and to identify potential biomarkers of response to TAK-659.
Synthesemethoden
The synthesis of TAK-659 involves a multi-step process that starts with the reaction of 2,3-dihydro-1H-indene with 2-bromoacetyl chloride to form 2-(2-bromoacetyl)-2,3-dihydro-1H-indene. This intermediate is then reacted with piperazine and triethylamine to form 2-(2-piperazin-1-yl)-2,3-dihydro-1H-indene-1-one. The final step involves the reaction of this intermediate with N-(1-ethylpropyl)acetamide in the presence of a base to form TAK-659.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, TAK-659 has been shown to inhibit 2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-(1-ethylpropyl)acetamide activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. TAK-659 has also shown activity against autoimmune disorders such as rheumatoid arthritis and systemic lupus erythematosus in preclinical models.
Eigenschaften
IUPAC Name |
2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxopiperazin-2-yl]-N-pentan-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-3-16(4-2)22-19(24)13-18-20(25)21-9-10-23(18)17-11-14-7-5-6-8-15(14)12-17/h5-8,16-18H,3-4,9-13H2,1-2H3,(H,21,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUWXZUIBZEGFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)CC1C(=O)NCCN1C2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-(1-ethylpropyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-azepan-1-yl-N-{[(3S*,4S*)-3-hydroxypiperidin-4-yl]methyl}-4-oxobutanamide](/img/structure/B5299323.png)
![2-amino-N-{[1-(1H-imidazol-1-ylmethyl)cyclopropyl]methyl}-4-methyl-1,3-benzothiazole-6-carboxamide](/img/structure/B5299330.png)
![6-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridazin-3(2H)-one](/img/structure/B5299334.png)

![((1S)-1-(1H-imidazol-4-ylmethyl)-2-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)amine](/img/structure/B5299338.png)
![2-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridine](/img/structure/B5299341.png)
![2-isobutyl-6-[(2-methylpyridin-3-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5299349.png)
![5-{1-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1H-imidazol-2-yl}-2,1,3-benzoxadiazole](/img/structure/B5299356.png)

![1-methyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5299376.png)


![N-[3-(1H-imidazol-1-yl)propyl]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B5299409.png)
![({4-[(1-isopropyl-1H-imidazol-2-yl)methyl]morpholin-2-yl}methyl)amine](/img/structure/B5299411.png)